4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, a thiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring and the thiazole ring separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yield and purity, often using automated synthesis techniques and stringent quality control measures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing benzamides and thiazole derivatives. What sets 4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- 2-methyl-N-((2’-(pyrrolidin-1-yl)sulfonyl)phenyl)acetamide .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c28-23(18-9-11-21(12-10-18)32(29,30)27-13-3-4-14-27)26-24-25-22(16-31-24)20-8-7-17-5-1-2-6-19(17)15-20/h7-12,15-16H,1-6,13-14H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACBCRBCFAMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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